Cas no 91857-87-3 (5-(4-methoxyphenyl)-1H-pyrazol-4-amine)

5-(4-Methoxyphenyl)-1H-pyrazol-4-amine is a versatile heterocyclic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group and an amine functionality at the 4-position. This structure imparts significant potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its amine group offers reactivity for further functionalization, while the methoxyphenyl moiety may enhance solubility and influence binding affinity in target applications. The compound is of interest in medicinal chemistry for its potential role in designing kinase inhibitors or antimicrobial agents. Careful handling is recommended due to its reactive amine group, and purity is critical for consistent performance in synthetic applications.
5-(4-methoxyphenyl)-1H-pyrazol-4-amine structure
91857-87-3 structure
Product Name:5-(4-methoxyphenyl)-1H-pyrazol-4-amine
CAS No:91857-87-3
MF:C10H11N3O
MW:189.213841676712
CID:813192
PubChem ID:13303414
Update Time:2025-08-05

5-(4-methoxyphenyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine,3-(4-methoxyphenyl)-
    • 5-(4-methoxyphenyl)-1H-pyrazol-4-amine
    • Pyrazole, 4-amino-5-(p-methoxyphenyl)-
    • 4-Amino-5-(p-methoxyphenyl)pyrazole
    • EN300-1846758
    • 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-
    • DTXSID501282678
    • 3-(4-Methoxyphenyl)-1H-pyrazol-4-amine
    • 91857-87-3
    • Inchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13)
    • InChI Key: ZQDAPLKIZRXZAO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=C(C=NN1)N

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 63.9Ų

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Additional information on 5-(4-methoxyphenyl)-1H-pyrazol-4-amine

Introduction to 5-(4-methoxyphenyl)-1H-pyrazol-4-amine (CAS No. 91857-87-3)

5-(4-methoxyphenyl)-1H-pyrazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 91857-87-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative features a pyrazole core substituted with a 4-methoxyphenyl group, making it a structurally interesting molecule with potential biological activities. The compound has garnered attention due to its unique chemical properties and its relevance in the development of novel therapeutic agents.

The pyrazole scaffold is a privileged structure in drug discovery, known for its versatility and ability to interact with biological targets. The presence of the 4-methoxyphenyl group introduces hydrophobicity and electronic modulation, which can influence the compound's binding affinity and pharmacokinetic profile. This combination of structural elements makes 5-(4-methoxyphenyl)-1H-pyrazol-4-amine a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in pyrazole derivatives as pharmacological tools. These compounds have been investigated for their potential roles in various therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antimicrobial applications. The methoxy substitution on the phenyl ring enhances the compound's solubility and metabolic stability, which are critical factors for drug development.

One of the most compelling aspects of 5-(4-methoxyphenyl)-1H-pyrazol-4-amine is its potential as a scaffold for structure-activity relationship (SAR) studies. By modifying different functional groups within the molecule, researchers can systematically assess how changes in the chemical structure affect biological activity. This approach is essential for optimizing lead compounds into viable drugs.

Recent studies have highlighted the importance of pyrazole derivatives in addressing unmet medical needs. For instance, researchers have demonstrated that certain pyrazole-based compounds can inhibit enzymes involved in inflammatory pathways, offering a potential therapeutic strategy for chronic inflammatory diseases. The mechanism of action often involves precise interactions with key amino acid residues in the target protein, modulating its activity and downstream signaling.

The synthesis of 5-(4-methoxyphenyl)-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as methylation and reduction. Advanced techniques like palladium-catalyzed cross-coupling reactions can also be employed to introduce the 4-methoxyphenyl moiety efficiently.

From a computational chemistry perspective, molecular modeling techniques are increasingly used to predict the binding modes of 5-(4-methoxyphenyl)-1H-pyrazol-4-amine with biological targets. These studies provide valuable insights into how the compound interacts with proteins or nucleic acids at an atomic level. By integrating experimental data with computational predictions, researchers can refine their understanding of the molecule's pharmacological properties.

The pharmacokinetic behavior of 5-(4-methoxyphenyl)-1H-pyrazol-4-amine is another critical area of investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to determine if the compound has the potential to progress into clinical trials. In vitro and in vivo studies are conducted to assess these parameters, providing a comprehensive profile of the drug-like properties.

In conclusion, 5-(4-methoxyphenyl)-1H-pyrazol-4-amine (CAS No. 91857-87-3) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it a valuable tool for developing new therapeutic agents. As research in this area continues to evolve, further exploration of its applications will likely uncover novel opportunities for medical intervention.

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